molecular formula C14H10Cl2N4S B2441451 6-(2,6-Dichlorophenyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7-amine CAS No. 179343-52-3

6-(2,6-Dichlorophenyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7-amine

Cat. No.: B2441451
CAS No.: 179343-52-3
M. Wt: 337.22
InChI Key: YALPLUAZYZHUDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2,6-Dichlorophenyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7-amine is a synthetic organic compound that belongs to the class of pyrido[2,3-d]pyrimidines

Properties

IUPAC Name

6-(2,6-dichlorophenyl)-2-methylsulfanylpyrido[2,3-d]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N4S/c1-21-14-18-6-7-5-8(12(17)19-13(7)20-14)11-9(15)3-2-4-10(11)16/h2-6H,1H3,(H2,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YALPLUAZYZHUDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=NC(=C(C=C2C=N1)C3=C(C=CC=C3Cl)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Functionalized Pyrimidines

The pyrido[2,3-d]pyrimidine scaffold is typically synthesized by annelating a pyridine ring onto a pyrimidine precursor. A representative pathway involves:

Step 1: Formation of 2,4-Diamino-6-nitropyrido[2,3-d]pyrimidine
2,4,6-Triaminopyrimidine (5 ) reacts with sodium nitromalonaldehyde in a single-step cyclization to yield 2,4-diamino-6-nitropyrido[2,3-d]pyrimidine (7 ).

Step 2: Reduction and Reductive Amination
Nitro group reduction (Raney Ni, DMF) produces 6-aminopyrido[2,3-d]pyrimidine (8 ), which undergoes reductive amination with 2,6-dichlorobenzaldehyde (NaBH3CN, CH3COOH) to install the 2,6-dichlorophenyl group.

Step 3: Methylthio Group Introduction
Chlorination at position 2 (POCl3) followed by nucleophilic substitution with NaSCH3 introduces the methylthio moiety.

Step Reagent/Conditions Intermediate Yield (%)
1 Na nitromalonaldehyde, 80°C 7 72
2 Raney Ni, H2, DMF 8 85
2 2,6-Cl2C6H3CHO, NaBH3CN 9 68
3 POCl3, reflux 2-Cl derivative 90
3 NaSCH3, DMF Target 75

Three-Component Annelation

An alternative one-pot method condenses:

  • 2,6-Dichlorobenzaldehyde
  • 2-Methylthio-4,6-diaminopyrimidine
  • Ethyl acetoacetate

Under reflux in diphenyl ether (195–230°C), this forms the pyrido[2,3-d]pyrimidine core while introducing the 2,6-dichlorophenyl group. The 7-amine is retained from the pyrimidine precursor.

Functional Group Optimization

Methylthio Group Incorporation

Direct synthesis using 2-methylthio-4,6-diaminopyrimidine bypasses post-cyclization substitution. This precursor reacts with 2,6-dichlorocinnamaldehyde in acetic acid to yield the target compound in 82% yield.

7-Amine Derivatization

Amination at position 7 is achieved by:

  • Nucleophilic substitution : 7-Chloro intermediates (generated via POCl3 treatment) react with NH3/EtOH at 120°C.
  • Reductive amination : 7-Keto derivatives undergo reductive amination (NH4OAc, NaBH3CN).

Yield Enhancement Strategies

  • Solvent optimization : DMF improves substitution kinetics for methylthio introduction vs. DMSO.
  • Catalysis : Pd/C (5%) enhances hydrogenation efficiency during nitro group reduction.
  • Temperature control : Cyclization above 200°C minimizes byproduct formation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions could involve the conversion of nitro groups (if present) to amines.

    Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic ring.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield sulfoxides, while substitution reactions could introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Tyrosine Kinase Inhibition

6-(2,6-Dichlorophenyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7-amine has been identified as a potent inhibitor of various protein kinases, particularly those involved in cancer signaling pathways. Notably:

  • Inhibition of BCR-ABL and SRC Kinases : Research indicates that this compound effectively inhibits BCR-ABL and SRC kinases, which are crucial in the pathogenesis of certain cancers such as chronic myeloid leukemia (CML) and non-Hodgkin lymphoma .
  • In vitro Studies : Experimental data demonstrate that the compound can inhibit cell proliferation and induce apoptosis in cancer cell lines, suggesting its therapeutic potential in oncology .

Structure-Activity Relationship (SAR)

The unique structure of this compound allows for specific interactions with kinase active sites. Molecular docking studies reveal that the compound fits well into these sites, blocking substrate access and inhibiting kinase activity .

Therapeutic Applications

The primary therapeutic applications of this compound are centered around its use as an anti-cancer agent. Its role as a tyrosine kinase inhibitor positions it as a candidate for treating various malignancies.

Case Studies

  • Non-Hodgkin Lymphoma :
    • A study demonstrated that derivatives of pyrido[2,3-d]pyrimidines exhibited significant activity against non-Hodgkin lymphomas by targeting specific kinases involved in tumor growth .
  • Chronic Myeloid Leukemia (CML) :
    • In vitro experiments showed that this compound effectively reduced the proliferation of CML cell lines through its inhibitory effects on BCR-ABL .

Mechanism of Action

The mechanism of action of 6-(2,6-Dichlorophenyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7-amine would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity and affecting cellular pathways. Detailed studies would be required to elucidate its molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    6-(2,6-Dichlorophenyl)pyrido[2,3-d]pyrimidin-7-amine: Lacks the methylthio group.

    2-(Methylthio)pyrido[2,3-d]pyrimidin-7-amine: Lacks the 2,6-dichlorophenyl group.

    6-Phenyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7-amine: Has a phenyl group instead of a 2,6-dichlorophenyl group.

Uniqueness

The presence of both the 2,6-dichlorophenyl and methylthio groups in 6-(2,6-Dichlorophenyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7-amine may confer unique chemical and biological properties, such as increased potency, selectivity, or stability compared to similar compounds.

Biological Activity

The compound 6-(2,6-Dichlorophenyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7-amine (CAS No. 185039-46-7) is a member of the pyrido[2,3-d]pyrimidine family, which has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C15H11Cl2N3OSC_{15}H_{11}Cl_2N_3OS with a molecular weight of 352.24 g/mol. The structural characteristics that contribute to its biological activity include the presence of a dichlorophenyl group and a methylthio moiety.

PropertyValue
Molecular FormulaC15H11Cl2N3OSC_{15}H_{11}Cl_2N_3OS
Molecular Weight352.24 g/mol
CAS Number185039-46-7

Research indicates that compounds in the pyrido[2,3-d]pyrimidine class often exhibit inhibitory effects on various kinases, particularly those involved in cancer signaling pathways. The specific biological activities attributed to This compound include:

  • Inhibition of Tyrosine Kinases : This compound has been noted for its activity against tyrosine-protein kinase Abl, which is implicated in several malignancies.
  • Antitumor Properties : Studies have shown that similar compounds can act as effective antitumor agents by targeting specific pathways involved in cell proliferation and survival.

Case Studies and Research Findings

  • Antitumor Activity : A study evaluated the efficacy of pyrido[2,3-d]pyrimidine derivatives in inhibiting tumor growth in vitro and in vivo. The results indicated that these compounds significantly reduced tumor size and proliferation rates in various cancer cell lines.
  • Kinase Inhibition Profile : A detailed analysis of structure-activity relationships (SAR) revealed that modifications at the C5 and C6 positions of the pyrido[2,3-d]pyrimidine scaffold could enhance selectivity and potency against specific kinases.
    • Key Finding : Compounds with a dichlorophenyl substitution demonstrated improved binding affinity to target kinases compared to unsubstituted analogs.

Table 2: Biological Activities of Related Compounds

Compound NameTarget KinaseActivity Level
6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-oneTyrosine Kinase AblHigh
Pyrido[2,3-d]pyrimidine derivative XPI3KModerate
Pyrido[2,3-d]pyrimidine derivative YMAPKLow

Therapeutic Potential

The therapeutic applications of This compound extend beyond oncology. Its ability to modulate kinase activity also suggests potential uses in treating autoimmune diseases and other conditions where kinase signaling plays a critical role.

Future Directions

Further research is warranted to explore:

  • The pharmacokinetic properties of this compound to assess its suitability for clinical use.
  • The development of analogs with enhanced selectivity and reduced toxicity.
  • Comprehensive clinical trials to evaluate efficacy in human subjects.

Q & A

Q. Table 1. Key Crystallographic Data

ParameterValueReference
Space groupC2/c
Unit cell volume (ų)2493.0
Planarity deviation≤0.045 Å
Dihedral angle (core vs. aryl)87.3°

Q. Table 2. Biological Activity Profile

Assay TypeTargetIC50/MICReference
Kinase inhibitionAbl tyrosine12 nM
AntimicrobialS. aureus8 µg/mL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.